2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid
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Overview
Description
2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid: is an organic compound that features a benzoic acid core substituted with a chloro group and a hydroxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid typically involves multi-step organic reactions. One common approach starts with the chlorination of 5-(5-hydroxypyridin-3-yl)benzoic acid. The reaction is carried out using thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: 2-Chloro-5-(5-oxopyridin-3-yl)benzoic acid.
Reduction: 2-Hydroxy-5-(5-hydroxypyridin-3-yl)benzoic acid.
Substitution: 2-Methoxy-5-(5-hydroxypyridin-3-yl)benzoic acid.
Scientific Research Applications
2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxypyridinyl moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid
- 2-Chloro-5-(4-hydroxypyridin-3-yl)benzoic acid
- 2-Chloro-5-(5-hydroxypyridin-4-yl)benzoic acid
Uniqueness
2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid is unique due to the specific positioning of the hydroxypyridinyl moiety, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and hydroxypyridinyl groups provides a versatile platform for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(5-hydroxypyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-11-2-1-7(4-10(11)12(16)17)8-3-9(15)6-14-5-8/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCYTIVVMOUVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683127 |
Source
|
Record name | 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-94-9 |
Source
|
Record name | 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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